2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one
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Overview
Description
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one is a complex organic compound known for its unique structural properties It is characterized by the presence of a hydroxy group, a phenyl group, and an octadecyloxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with octadecyl bromide to form 4-(octadecyloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with benzaldehyde in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone
- 2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
- 2-Hydroxy-4-methylphenyl)(phenyl)methanone
Uniqueness
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one is unique due to the presence of the octadecyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in solution. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
142248-79-1 |
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Molecular Formula |
C32H48O3 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-hydroxy-1-(4-octadecoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C32H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-35-30-25-23-29(24-26-30)32(34)31(33)28-21-18-17-19-22-28/h17-19,21-26,31,33H,2-16,20,27H2,1H3 |
InChI Key |
FJCWKNVXKBIHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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